molecular formula C19H21NO3 B11275256 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(o-tolyl)acetamide

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(o-tolyl)acetamide

Cat. No.: B11275256
M. Wt: 311.4 g/mol
InChI Key: NSZGJNCSIOFCJG-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a dimethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol. This intermediate can be synthesized by the reaction of 2,3-dihydro-2,2-dimethylbenzofuran with appropriate reagents under controlled conditions .

The next step involves the conversion of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol to its corresponding acetamide derivative. This can be achieved by reacting the intermediate with N-(2-methylphenyl)acetamide in the presence of a suitable catalyst and under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol
  • 2,2-dimethyl-2,3-dihydrobenzofuran
  • 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran

Uniqueness

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methylphenyl)acetamide is unique due to its specific structural features, such as the presence of both a benzofuran ring and an acetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H21NO3/c1-13-7-4-5-9-15(13)20-17(21)12-22-16-10-6-8-14-11-19(2,3)23-18(14)16/h4-10H,11-12H2,1-3H3,(H,20,21)

InChI Key

NSZGJNCSIOFCJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

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